5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives, chlorinating agents, and thiophene derivatives. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Catalysts: Acid or base catalysts may be employed to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Halogen substitution reactions might occur at the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new indole-based molecules.
Biology
In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In an industrial context, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors.
Enzymes: Inhibiting or activating specific enzymes.
Pathways: Modulating signaling pathways involved in inflammation or cell growth.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: A simpler indole derivative with similar structural features.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-2-carboxamide: Lacks the chlorine and propan-2-yl groups but shares the core structure.
Uniqueness
The unique combination of the chlorine atom, dioxidotetrahydrothiophenyl group, and propan-2-yl group in 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H19ClN2O3S |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10(2)19-14-4-3-12(17)7-11(14)8-15(19)16(20)18-13-5-6-23(21,22)9-13/h3-4,7-8,10,13H,5-6,9H2,1-2H3,(H,18,20) |
InChI Key |
JEVFYJMFFHMSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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